molecular formula C7H6ClN3 B572262 7-Chloroimidazo[1,2-a]pyridin-8-amine CAS No. 1357946-45-2

7-Chloroimidazo[1,2-a]pyridin-8-amine

Cat. No. B572262
CAS RN: 1357946-45-2
M. Wt: 167.596
InChI Key: HWLWZSTVJCUKTH-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridin-8-amine is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.6 and is typically stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 7-Chloroimidazo[1,2-a]pyridin-8-amine, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and mechanistic aspects .


Molecular Structure Analysis

The molecular structure of 7-Chloroimidazo[1,2-a]pyridin-8-amine contains a total of 18 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

7-Chloroimidazo[1,2-a]pyridin-8-amine is a solid substance that should be stored in a dark place at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

7-Chloroimidazo[1,2-a]pyridin-8-amine serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Masters et al. (2011) discussed its role in the synthesis of pyrido[1,2-a]benzimidazoles, highlighting its significance in medicinal chemistry for properties such as solubility and DNA intercalation, and in materials chemistry for fluorescence applications (Masters et al., 2011). Additionally, the compound has been used in the synthesis of conformationally restricted farnesyltransferase inhibitor analogues, showcasing improved in vivo metabolic stability, as outlined by Dinsmore et al. (2000) (Dinsmore et al., 2000).

Materials Science

In the realm of materials science, Li and Yong (2019) demonstrated how derivatives of 7-Chloroimidazo[1,2-a]pyridin-8-amine can exhibit different phosphorescent colors and quantum yields, with potential applications in organic materials and dynamic functional materials responsive to acid-base vapor stimuli (Li & Yong, 2019).

Medicinal Chemistry

In medicinal chemistry, the structural modification of 7-Chloroimidazo[1,2-a]pyridin-8-amine has led to the development of novel compounds with potential therapeutic applications. Nowicka et al. (2015) synthesized 2-thioxoimidazo[4,5-b]pyridine derivatives from 7-Chloroimidazo[1,2-a]pyridin-8-amine, which were evaluated for their antiproliferative activity in vitro against human cancer and normal mouse fibroblast cell lines, suggesting the utility of these derivatives in cancer research (Nowicka et al., 2015).

Safety and Hazards

The safety information for 7-Chloroimidazo[1,2-a]pyridin-8-amine includes a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319, and the precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 have been summarized, providing new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and addressing frequent challenges associated with the reported methods .

properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLWZSTVJCUKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroimidazo[1,2-a]pyridin-8-amine

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